molecular formula C10H10BrNO2 B7977807 5-Bromo-2-(cyclopropylamino)benzoic acid

5-Bromo-2-(cyclopropylamino)benzoic acid

Cat. No.: B7977807
M. Wt: 256.10 g/mol
InChI Key: LYMBJLACXDBLAP-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylamino)benzoic acid is a halogenated benzoic acid derivative featuring a bromine substituent at position 5, a cyclopropylamino group (-NH-cyclopropane) at position 2, and a carboxylic acid group at position 1. This compound is primarily utilized as a building block in medicinal chemistry and drug discovery due to its versatility in synthesizing complex molecules.

Properties

IUPAC Name

5-bromo-2-(cyclopropylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-6-1-4-9(12-7-2-3-7)8(5-6)10(13)14/h1,4-5,7,12H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMBJLACXDBLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Key Structural Features

The following table compares substituents, molecular formulas, and applications of 5-bromo-2-(cyclopropylamino)benzoic acid with related compounds:

Compound Name Substituents (Position) Molecular Formula Key Applications/Properties References
This compound -Br (5), -NH-cyclopropane (2) C10H9BrNO2 Building block for enzyme inhibitors, drug discovery
5-Bromo-2-chlorobenzoic acid -Br (5), -Cl (2) C7H4BrClO2 Pharmaceutical intermediates; high-yield synthesis (>95%) via one-pot method
5-Bromo-2-(phenylamino)benzoic acid -Br (5), -NHPh (2) C13H10BrNO2 Crystal structure studies; hydrogen-bonded synthons
5-Bromo-2-(trifluoromethyl)benzoic acid -Br (5), -CF3 (2) C8H4BrF3O2 High-purity reagent (>95%); used in natural product synthesis
4-Bromo-2-(cyclopropylamino)-3-methyl-benzoic acid -Br (4), -NH-cyclopropane (2), -CH3 (3) C11H12BrNO2 Tricyclic topoisomerase inhibitors
5-Bromo-2-((4-chlorophenyl)sulfonamido)benzoic acid (MetAPi-5) -Br (5), -NHSO2(4-ClPh) (2) C13H10BrClNO4S Mn-hMetAP2 inhibitor (IC50 = 9.1 μM)

Key Research Findings and Trends

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Cl, -CF3) enhance electrophilic aromatic substitution reactivity, while amino groups (-NH-) facilitate hydrogen bonding and intermolecular interactions . Cyclopropylamino groups may improve metabolic stability in drug candidates due to the rigid cyclopropane ring .

Synthetic Efficiency :

  • One-pot synthesis methods (e.g., for 5-bromo-2-chlorobenzoic acid) reduce intermediates and waste, aligning with green chemistry principles .

Structural Diversity: Derivatives like Schiff bases (e.g., 2-((5-bromo-2-hydroxy-benzylidene)-amino)-benzoic acid) expand applications in materials science and catalysis .

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